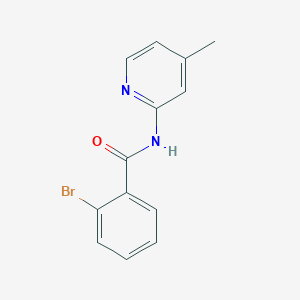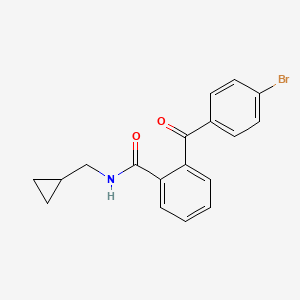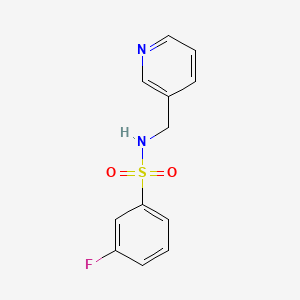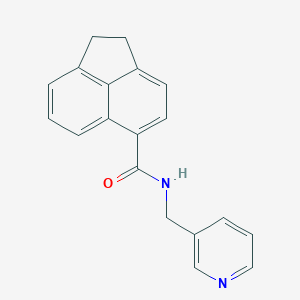
2-bromo-N-(4-methylpyridin-2-yl)benzamide
Overview
Description
2-bromo-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution of Novel ALK5 Inhibitor :
- Kim et al. (2008) studied a compound structurally similar to 2-bromo-N-(4-methylpyridin-2-yl)benzamide, namely IN-1130, which is an ALK5 inhibitor. This compound was evaluated for its pharmacokinetics, bioavailability, and tissue distribution, showing potential as an oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial Activity of Benzamide Derivatives :
- Adam et al. (2016) synthesized and characterized a compound similar to this compound, showing antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Synthesis and Characterization of Benzamide Derivatives :
- Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including a 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. These compounds were found to have relevant hydrogen bonding interactions and π-interactions (Saeed et al., 2020).
CCR5 Antagonist Synthesis :
- Cheng De-ju (2015) synthesized benzamide derivatives that exhibited bioactivities, such as acting as CCR5 antagonists, which are significant for therapeutic applications (Cheng De-ju, 2015).
Properties
IUPAC Name |
2-bromo-N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWGJWUKDVRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7521122.png)

![N-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B7521132.png)
![(5-ethyl-1H-pyrazol-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7521145.png)
![N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]-3-(furan-2-yl)propanamide](/img/structure/B7521146.png)

![2-[[4-(Thiophen-2-ylmethyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7521160.png)
![3-(4-chlorophenyl)sulfonyl-N-[2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]propanamide](/img/structure/B7521167.png)
![N-[1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7521175.png)
![(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7521183.png)
![N-[4-(2-methylmorpholine-4-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7521190.png)
![6-(2,5-dimethylfuran-3-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7521194.png)


